4-(4-Amino-2-fluorophenoxy)picolinamide
Description
Contextualization within Medicinal Chemistry and Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often focused on molecular targeted therapy, a strategy that aims for high efficacy and low toxicity. nih.gov The chemical class to which 4-(4-Amino-2-fluorophenoxy)picolinamide belongs, substituted 4-phenoxypicolinamides, has emerged as a significant area of investigation in the search for new anticancer agents. nih.gov
Research efforts have been directed at designing and synthesizing derivatives of the broader 4-(4-aminophenoxy)pyridinamide structure. nih.gov These endeavors are often guided by the analysis of how existing, well-characterized drugs bind to their molecular targets. nih.gov For instance, derivatives of this chemical family have been developed based on the binding patterns of established MET protein inhibitors like cabozantinib (B823) and BMS-777607. nih.gov The overarching goal is to identify new compounds with potent antiproliferative activity against various cancer cell lines, positioning this structural class firmly within the drug discovery pipeline for oncology. nih.gov
Significance as a Chemical Scaffold or Intermediate for Bioactive Molecules
The utility of this compound in research is primarily as a chemical scaffold and an intermediate. In drug discovery, a scaffold is a core chemical structure upon which a variety of modifications can be made to synthesize a library of related compounds. This compound is often categorized by chemical suppliers as a heterocyclic or fluorinated building block, underscoring its role as a foundational component for more complex syntheses. bldpharm.com
The significance of this type of scaffold is highlighted by the successful development of approved drugs from structurally similar intermediates. A notable example is the related compound 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, which serves as a reagent in the synthesis of Regorafenib, a multikinase inhibitor used in cancer therapy. chemicalbook.com
The value of the 4-(4-aminophenoxy)picolinamide scaffold is further demonstrated in studies where it was systematically modified to produce numerous derivatives. nih.gov In one such study, 36 distinct derivatives were synthesized to explore their structure-activity relationships (SARs) and inhibitory effects on the c-Met kinase, a validated target in cancer research. nih.gov This systematic modification of a core structure is a classic approach in medicinal chemistry to optimize biological activity and develop lead compounds for potential new drugs. The most promising compound from this series, identified as compound 46, showed significantly higher activity against the A549 lung cancer cell line than the reference drug cabozantinib. nih.gov This illustrates the role of the parent scaffold as a critical starting point for generating novel and potent bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-amino-2-fluorophenoxy)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-5-7(14)1-2-11(9)18-8-3-4-16-10(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCUEPQNJNCDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=CC(=NC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631052 | |
| Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868733-71-5 | |
| Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 4-(4-Amino-2-fluorophenoxy)picolinamide
The synthesis of this compound is typically achieved through a multi-step process that involves the initial preparation of key precursors followed by a crucial coupling reaction. The general strategy centers on forming an ether linkage between a substituted picolinamide (B142947) ring and a substituted phenol.
The primary precursors required are a suitably functionalized picolinic acid derivative and 4-amino-2-fluorophenol (B116865). The synthesis often commences from commercially available picolinic acid. umsl.edu One common route involves the halogenation of the picoline ring at the 4-position, creating an activated site for nucleophilic aromatic substitution.
A typical sequence for the picolinamide precursor is as follows:
Activation of Picolinic Acid : Picolinic acid is first converted into a more reactive species, such as an acid chloride. This is often achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. atlantis-press.commdpi.com
Amidation : The resulting activated picolinoyl chloride is then reacted with an ammonia (B1221849) source to form the primary amide, picolinamide. This step yields the 4-chloro-picolinamide intermediate, which is crucial for the subsequent coupling step. atlantis-press.com
The other key precursor, 4-amino-2-fluorophenol, serves as the nucleophile in the key ether-forming reaction. This component is generally prepared through separate synthetic pathways or obtained from commercial suppliers.
The final and most critical step in the synthesis is the nucleophilic aromatic substitution reaction to form the diaryl ether bond. In this reaction, the 4-amino-2-fluorophenol displaces the halogen (typically chlorine) on the 4-position of the picolinamide precursor.
This etherification is generally conducted under basic conditions to deprotonate the hydroxyl group of the phenol, thereby increasing its nucleophilicity. Strong bases are often employed for this purpose. The reaction is typically carried out in a polar aprotic solvent which can facilitate the substitution reaction. atlantis-press.com
| Step | Reactants | Reagents | Solvent | Conditions | Product |
| 1. Acid Chloride Formation | 4-Chloropicolinic acid | Thionyl chloride (SOCl₂) | Chlorobenzene | 50-85°C | 4-Chloropicolinoyl chloride |
| 2. Amidation | 4-Chloropicolinoyl chloride | Ammonia source | Dichloromethane (CH₂Cl₂) | 0°C | 4-Chloropicolinamide |
| 3. Nucleophilic Substitution | 4-Chloropicolinamide, 4-Amino-2-fluorophenol | Potassium tert-butoxide (t-BuOK) | Dimethyl sulfoxide (B87167) (DMSO) | Room Temperature | This compound |
Table 1: Representative reaction scheme for the synthesis of this compound, adapted from analogous syntheses. atlantis-press.com
Chemical Modifications and Analog Synthesis for Structure-Activity Relationship Studies
To explore the structure-activity relationship (SAR), researchers systematically synthesize analogs of this compound by modifying different parts of the molecule. nih.gov These studies are crucial for optimizing the compound's biological activity and pharmacokinetic properties. nih.gov Modifications are typically introduced at three main positions: the picolinamide ring, the central phenoxy linker, and the terminal aniline (B41778) ring.
Common modifications include:
Picolinamide Ring : Substituents can be introduced at various positions on the pyridine (B92270) ring to probe steric and electronic effects. The primary amide group can also be alkylated or substituted with different functional groups. google.com
Phenoxy Linker : The ether linkage can be replaced with other linking groups, such as an amine (anilino) or a thioether, to evaluate the importance of the oxygen atom.
Aniline Moiety : The fluorine atom on the aniline ring can be moved to other positions or replaced with other halogens (Cl, Br) or electron-donating/withdrawing groups to study their impact on activity. The amino group itself can be acylated or alkylated. mdpi.com
The synthesis of these analogs often follows similar synthetic routes, utilizing appropriately substituted precursors. nih.gov For instance, analogs with different substituents on the aniline ring can be prepared by using the corresponding substituted aminophenols in the final nucleophilic substitution step.
| Modification Site | Example of Modification | Rationale for Modification |
| Picolinamide Amide | N-alkylation (e.g., N-methyl, N-propyl) | Investigate the role of hydrogen bonding and steric bulk at the amide position. atlantis-press.com |
| Aniline Ring | Removal of fluorine substituent | Determine the electronic and steric contribution of the fluorine atom to binding affinity. |
| Aniline Ring | Introduction of a second substituent | Explore pockets in the target binding site and enhance potency. |
| Phenoxy Linker | Replacement of ether oxygen with sulfur or nitrogen | Evaluate the impact of the linker's geometry and electronic properties on the overall conformation. |
Table 2: Examples of chemical modifications for SAR studies.
Synthesis of Deuterated or Isotopically Labeled Analogues for Biochemical Research
The synthesis of isotopically labeled versions of this compound is essential for various biochemical and pharmacological studies. scbt.com Labeling with stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) provides powerful tools for investigating metabolic pathways, protein-ligand interactions, and pharmacokinetics without altering the compound's fundamental chemical properties. sigmaaldrich.comnih.gov
Deuterium Labeling : Deuterium labeling is often employed to study a compound's metabolic stability. The replacement of a hydrogen atom with a deuterium atom at a site of metabolic oxidation can slow down the rate of metabolism due to the kinetic isotope effect. nih.gov This can lead to improved pharmacokinetic profiles. For example, deuteration of positions susceptible to oxidation by enzymes like aldehyde oxidase (AO) can be a strategic approach. nih.gov The synthesis of deuterated analogs can be achieved by using deuterated precursors or through specific deuteration reactions, such as reduction of an appropriate functional group with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). epj-conferences.org
¹³C and ¹⁵N Labeling : Uniform or site-specific labeling with ¹³C and ¹⁵N is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies. sigmaaldrich.com These isotopes are NMR-active and allow for detailed structural analysis of the compound and its interactions with biological macromolecules like proteins. By tracking the chemical shift changes of the labeled atoms upon binding, researchers can map the binding site and determine the conformation of the ligand when bound to its target. nih.gov The synthesis of ¹³C and ¹⁵N labeled compounds typically involves incorporating labeled precursors, such as ¹⁵N-ammonia during the amidation step or using starting materials synthesized from ¹³C-labeled sources. nih.gov
Molecular Design Principles and Structure Activity Relationship Sar Studies
Rational Design Approaches for Inhibitory Potency
The rational design of 4-(4-Amino-2-fluorophenoxy)picolinamide and its analogs is largely guided by the goal of achieving high inhibitory potency against specific biological targets, often protein kinases. The design strategy can be deconstructed into the contributions of its core structural components: the picolinamide (B142947) scaffold, the phenoxy linker, and the substituted aniline (B41778) moiety.
The picolinamide moiety itself is a recognized scaffold in medicinal chemistry. Its nitrogen atom and amide group can participate in crucial hydrogen bonding interactions within the hinge region of many kinase ATP-binding pockets. This directed interaction serves as an anchor for the inhibitor, ensuring proper orientation for the rest of the molecule to engage with the target protein.
Structure-Activity Landscape Analysis of Picolinamide Derivatives
The exploration of the structure-activity landscape for picolinamide derivatives has provided valuable insights into the chemical features that govern their biological activity. By systematically modifying different parts of the lead structure, researchers can map out the regions of the molecule that are sensitive to substitution and those that are critical for maintaining potency.
For instance, studies on analogous 4-(4-aminophenoxy)picolinamide derivatives have revealed key trends. Modifications to the aniline amino group have been shown to be a critical determinant of activity. The data in the table below illustrates how different substituents on the aniline nitrogen of a related series of compounds affect their inhibitory concentration (IC50) against the A549 cancer cell line.
The data clearly indicates that substitution on the aniline nitrogen with various acyl and sulfonyl groups can significantly impact cytotoxic activity. For example, the introduction of a cyclopropanecarbonyl group (Compound 2) results in a substantial increase in potency compared to the unsubstituted parent compound.
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound and related kinase inhibitors, the key pharmacophoric features generally include:
A hydrogen bond donor/acceptor pair: Provided by the picolinamide scaffold, which interacts with the hinge region of the kinase.
A hydrophobic aromatic region: The phenoxy ring, which occupies a hydrophobic pocket within the active site.
A hydrogen bond donor: The 4-amino group on the terminal phenyl ring, which can form additional hydrogen bonds with the target protein, contributing to binding affinity.
An electronegative center: The 2-fluoro substituent, which can modulate local electronic properties and potentially engage in specific interactions with the protein.
These features collectively ensure a high-affinity binding of the inhibitor to its target, leading to potent biological activity.
Impact of Structural Modifications on Biological Activity and Selectivity
Structural modifications across the picolinamide scaffold have a profound impact on both biological activity and selectivity against different targets. The strategic positioning of substituents can fine-tune the molecule's properties to achieve the desired therapeutic profile.
The substitution pattern on the picolinamide ring itself has been shown to be critical for selectivity. In a study of picolinamide antibacterials, moving the nitrogen atom within the pyridine (B92270) ring (comparing an isonicotinamide (B137802) to a picolinamide) resulted in a greater than 1000-fold increase in selectivity for C. difficile over MRSA. nih.gov This highlights the sensitivity of target recognition to the precise geometry of the hinge-binding moiety.
As shown in the table, the nature and position of substituents on the terminal aromatic ring play a significant role in determining the inhibitory potency. For example, a 4-chloro substituent at R1 (Compound 5) leads to a notable increase in activity compared to an unsubstituted ring (Compound 4).
Molecular Target Identification and Preclinical Mechanism of Action Studies
Primary Receptor Tyrosine Kinase Targets and Kinase Inhibitory Profiles
4-(4-Amino-2-fluorophenoxy)picolinamide has been identified as a potent inhibitor of the Hepatocyte Growth Factor Receptor (c-Met), also known as MET. The c-Met receptor tyrosine kinase is a key target in cancer therapy due to its role in tumor development, cell proliferation, invasion, and metastasis when aberrantly activated. documentsdelivered.commdpi.com A novel series of 4-(4-aminophenoxy)picolinamide derivatives was designed and synthesized, leading to the identification of a lead compound with strong inhibitory activity against the c-Met kinase. bioworld.com This inhibition is crucial as the HGF/c-Met signaling pathway is frequently dysregulated in a wide variety of human cancers. mdpi.comoncotarget.com The development of small molecule inhibitors targeting the c-Met pathway is a significant area of research in oncology. nih.gov
The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and is implicated in tumor progression, metastasis, and the development of therapeutic resistance. nih.govfrontiersin.orgresearchgate.net While numerous multi-kinase inhibitors have been developed that show activity against Axl, often in conjunction with other receptors like c-Met and VEGFR, specific inhibitory data for this compound against Axl is not prominently reported in the reviewed literature. selleck.co.jpselleckchem.com Studies on picolinamide (B142947) derivatives have primarily focused on other kinase targets, and significant activity against Axl for this specific compound has not been established.
The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. nih.govnih.gov While the picolinamide scaffold has been utilized to develop inhibitors of VEGFR-2, studies on the specific compound this compound show it to be highly selective for c-Met. nih.govrsc.org Enzymatic assays reveal a profound lack of inhibitory activity against VEGFR-2, indicating that this molecule does not function as a direct inhibitor of the VEGFR pathway. bioworld.com
The kinase inhibitory profile of this compound demonstrates a high degree of selectivity rather than a broad multi-kinase inhibitory spectrum. While the concurrent inhibition of pathways like c-Met and VEGFR is a recognized strategy in cancer therapy, this particular compound does not fit the profile of a dual c-Met/VEGFR inhibitor. nih.gov Its activity is strongly directed towards c-Met, with significantly less potency against other kinases such as VEGFR-2, Flt3, c-Kit, and MEK1. bioworld.com There is no available data from the conducted research to suggest inhibitory activity against Death-Associated Protein Kinase 1 (DAPK1).
Enzymatic Inhibition Assays (e.g., IC50 determinations against purified kinases)
Enzymatic inhibition assays are crucial for determining the potency of a compound against its target enzymes. For this compound (identified as a lead compound in a series of picolinamide derivatives), these assays have quantified its inhibitory concentration (IC50) against a panel of purified kinases. The results highlight the compound's potent and selective inhibition of c-Met.
The IC50 value against c-Met kinase was determined to be 46.5 nM. bioworld.com In contrast, its activity against other kinases was negligible, with IC50 values greater than 100,000 nM for VEGFR-2, Flt3, c-Kit, and MEK1, underscoring its high selectivity for c-Met. bioworld.com
| Kinase Target | IC50 (nM) |
|---|---|
| c-Met | 46.5 |
| VEGFR-2 | >100,000 |
| Flt3 | >100,000 |
| c-Kit | >100,000 |
| MEK1 | >100,000 |
Molecular Interactions with Target Proteins
Molecular docking studies have been performed to elucidate the binding mode of 4-(4-amino-2-fluorophenoxy)aniline derivatives within the ATP-binding site of the c-Met kinase. researchgate.net These computational analyses provide insight into the specific molecular interactions that are responsible for the compound's inhibitory activity.
Studies on a closely related lead compound, 4-(4-aminophenoxy)picolinamide, revealed that it forms four critical hydrogen bonds with the c-Met kinase active site. documentsdelivered.com Such interactions are fundamental for the stable binding and effective inhibition of the kinase's activity. The precise orientation and conformation of the inhibitor within the binding pocket, as predicted by these models, help explain the compound's high potency and selectivity. These computational methods are essential tools for analyzing the molecular features that contribute to the high inhibitory activity of this class of compounds. researchgate.net
Modulation of Intracellular Signaling Pathways
The inhibitory action of this compound on its molecular target leads to the modulation of key intracellular signaling pathways that are often dysregulated in cancer.
The primary pathway affected by this compound is the HGF/c-Met signaling cascade. bioworld.com Dysregulation of the c-Met receptor tyrosine kinase is associated with tumor growth, proliferation, and metastasis. nih.gov By blocking the kinase activity of c-Met, this compound effectively inhibits these pathological processes.
Furthermore, the c-Met pathway is known to activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.govwikipedia.org This pathway plays a crucial role in cell survival and proliferation. nih.gov Consequently, by inhibiting c-Met, this compound is expected to lead to a downstream reduction in PI3K/Akt signaling. A study on a related series of 4-(4-amino phenoxy) picolinamide derivatives demonstrated potent inhibitory activity against the c-Met kinase, which is an upstream activator of the PI3K/Akt pathway. bioworld.com
The table below summarizes the inhibitory activities of a lead compound from the 4-(4-amino phenoxy) picolinamide series against various cell lines and kinases, highlighting its potency and selectivity for c-Met. bioworld.com
| Cell Line / Kinase | IC50 (µM) |
| A549 (Lung Tumor) | 0.26 |
| HeLa | 0.82 |
| MCF-7 | 2.35 |
| c-Met Kinase | 0.0465 |
| VEGFR-2 | >100 |
| Flt3 | >100 |
| c-Kit | >100 |
| MEK1 | >100 |
Preclinical Biological Activities in Cellular Models
In Vitro Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Dose-Dependent Growth Inhibition
No data is available on the dose-dependent growth inhibition of 4-(4-Amino-2-fluorophenoxy)picolinamide.
Cancer Cell Line Selectivity Profiling (e.g., A549, HeLa, MCF-7, HT-29, H460, MKN-45, U87MG, HepG-2)
Specific IC50 values and selectivity profiles for this compound against the listed cancer cell lines are not documented in the available literature.
Cell Cycle Perturbation Analysis (e.g., Cell Cycle Arrest Induction)
There is no information available regarding the effects of this compound on the cell cycle of cancer cells.
Apoptosis Induction Mechanisms in Cancer Cells (e.g., Annexin V/PI staining)
Studies detailing the mechanisms of apoptosis induction by this compound, such as those using Annexin V/PI staining, have not been found.
Inhibition of Cellular Processes Mediating Cancer Progression
Cell Migration and Invasion Assays (e.g., Wound Healing Assay)
There is no available data from cell migration or invasion assays, such as the wound healing assay, for this compound.
Colony Formation Inhibition Assays
Colony formation assays are a well-established in vitro method to determine the long-term proliferative potential of single cells and their ability to form colonies. This assay is crucial in preclinical cancer research to assess the cytostatic or cytotoxic effects of novel compounds. However, a comprehensive review of the scientific literature reveals a lack of specific data from colony formation inhibition assays for the compound This compound .
While studies on structurally related picolinamide (B142947) derivatives have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, direct evidence of the impact of This compound on the clonogenic survival of cancer cells is not publicly available. Research into the broader class of picolinamide-based compounds suggests that they can interfere with critical cellular processes, leading to a reduction in cell viability and proliferation. Nevertheless, without specific experimental data, the precise effect of the fluoro-substitution at the 2-position of the phenoxy ring on the colony-forming ability of cancer cells remains uncharacterized.
Further preclinical investigation employing colony formation assays would be necessary to elucidate the potential of This compound as an anti-cancer agent and to quantify its inhibitory effects on the reproductive integrity of cancer cells. Such studies would typically involve treating various cancer cell lines with increasing concentrations of the compound and monitoring the formation of colonies over a period of one to three weeks. The results would be instrumental in determining the compound's potency and its potential for further development.
Data Table: Colony Formation Inhibition by this compound
| Cell Line | Compound Concentration | % Inhibition of Colony Formation |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Preclinical Efficacy Studies in Animal Models
In Vivo Antitumor Efficacy in Murine Xenograft Models
No studies detailing the in vivo antitumor efficacy of 4-(4-Amino-2-fluorophenoxy)picolinamide in murine xenograft models were identified. Therefore, data on tumor growth inhibition, survival benefits, or other efficacy endpoints in animal models are not available.
Impact on Tumor Growth and Regression in Disease Models
Information regarding the specific impact of this compound on tumor growth and regression in various disease models is not present in the available literature. There are no published data to construct a data table or to elaborate on its potential to induce tumor stasis or regression.
Evaluation in Specific Cancer Xenograft Models (e.g., Axl-driven, Met-driven, Caki-1)
There is no available research that evaluates the efficacy of this compound in specific cancer xenograft models known to be driven by Axl or Met oncogenes. Similarly, no studies were found that assess its activity in the Caki-1 renal cell carcinoma xenograft model.
Preclinical Pharmacokinetic and Metabolism Studies
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species
Comprehensive preclinical studies detailing the absorption, distribution, metabolism, and excretion (ADME) of 4-(4-Amino-2-fluorophenoxy)picolinamide in various animal species are not currently available in the public domain.
In typical preclinical ADME studies, the test compound is administered to animal models, such as rodents (mice, rats) and non-rodents (dogs, monkeys), to understand its fate in a biological system. These studies are crucial for evaluating the drug-like properties of a molecule. Key parameters investigated include the rate and extent of absorption into the bloodstream, the distribution into different tissues and organs, the metabolic pathways it undergoes, and the routes and rate of its elimination from the body. This information helps in predicting the pharmacokinetic profile of the compound in humans and in designing first-in-human clinical trials.
In Vitro Metabolic Stability Assessments
Specific data from in vitro metabolic stability assessments for this compound are not publicly available.
In vitro metabolic stability assays are standard preclinical tests used to estimate the rate at which a compound is metabolized by liver enzymes. These experiments typically involve incubating the compound with liver microsomes or hepatocytes from different species, including humans. The rate of disappearance of the parent compound over time provides an indication of its metabolic clearance. A compound with high metabolic stability is likely to have a longer half-life and greater oral bioavailability in vivo. Conversely, a compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect.
In Vivo Pharmacokinetic Parameters in Animal Models (e.g., Maximum Concentration, Oral Exposure, Half-life)
There is no publicly available data on the in vivo pharmacokinetic parameters of this compound in animal models.
Following administration of a drug candidate to animal models, its pharmacokinetic profile is characterized by several key parameters. The maximum concentration (Cmax) is the highest concentration of the compound reached in the blood. The time to reach maximum concentration is denoted as Tmax. Oral exposure, often measured as the area under the concentration-time curve (AUC), reflects the total amount of the compound that reaches the systemic circulation after oral administration. The elimination half-life (t½) is the time it takes for the concentration of the compound in the blood to decrease by half. These parameters are fundamental in understanding the compound's behavior in the body and are critical for dose selection in further non-clinical and clinical studies.
Interactive Data Table: Illustrative In Vivo Pharmacokinetic Parameters
Since no specific data is available for this compound, the following is an illustrative example of how such data would be presented.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |
| Mouse | Data not available | Oral | Data not available | Data not available | Data not available |
| Rat | Data not available | Oral | Data not available | Data not available | Data not available |
| Dog | Data not available | Oral | Data not available | Data not available | Data not available |
Metabolite Identification and Characterization in Preclinical Systems
Specific information on the metabolites of this compound identified in preclinical systems has not been reported in publicly accessible literature.
Computational Chemistry and in Silico Modeling for 4 4 Amino 2 Fluorophenoxy Picolinamide Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein target) to form a stable complex. mdpi.com This method is crucial in structure-based drug design for predicting the binding affinity and mode of interaction between a potential drug and its target protein. nih.gov
In the context of picolinamide (B142947) derivatives, molecular docking has been instrumental in elucidating their mechanism of action. For instance, studies on 4-(4-aminophenoxy)picolinamide derivatives, which are structurally similar to 4-(4-Amino-2-fluorophenoxy)picolinamide, have used docking to explore their potential as antitumor agents by targeting the c-Met kinase. nih.gov
Docking simulations for a promising derivative, compound 46, into the c-Met kinase active site revealed key binding interactions that are likely responsible for its inhibitory activity. nih.gov The simulations showed that the compound forms four critical hydrogen bonds with the amino acid residues in the kinase's binding pocket. nih.gov These interactions are essential for stabilizing the ligand-receptor complex and are a primary determinant of the compound's potency. nih.gov
Table 1: Predicted Binding Interactions of a Picolinamide Derivative with c-Met Kinase
| Interacting Residue | Interaction Type |
|---|---|
| MET-1160 | Hydrogen Bond |
| ASP-1222 | Hydrogen Bond |
| TYR-1230 | Hydrogen Bond |
| LYS-1110 | Hydrogen Bond |
Data derived from molecular docking studies on a 4-(4-aminophenoxy)picolinamide derivative. nih.gov
These predictive models allow chemists to understand how modifications to the ligand's structure might enhance binding affinity and selectivity, thereby guiding the design of more effective inhibitors. semanticscholar.org
Molecular Dynamics Simulations for Binding Stability and Conformation Analysis
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex and analyze its conformational dynamics over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the complex's behavior in a simulated physiological environment. researchgate.netmdpi.com
For the aforementioned 4-(4-aminophenoxy)picolinamide derivative (compound 46), MD simulations were performed to validate the stability of the docking pose within the c-Met kinase active site. nih.gov The simulations confirmed that the key hydrogen bonds identified in the docking study were maintained over the simulation period, indicating a stable binding mode. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in molecular properties (descriptors) affect activity, QSAR models can predict the potency of novel, unsynthesized compounds. mdpi.combiorxiv.org
In the research of 4-(4-aminophenoxy)pyridinamide derivatives, a structure-activity relationship (SAR) analysis was conducted to understand the impact of different chemical modifications on their antiproliferative activity against various cancer cell lines. nih.gov This analysis summarized how changes to the molecule's scaffold influenced its biological effect, providing crucial information for designing more potent analogs. nih.gov
A formal QSAR study would involve calculating a range of molecular descriptors for each derivative, such as electronic, steric, and hydrophobic properties. These descriptors would then be correlated with their measured biological activities (e.g., IC50 values) using statistical methods to build a predictive model. nih.gov Such models are valuable for prioritizing the synthesis of new compounds with the highest predicted activity, thereby streamlining the drug discovery process. biorxiv.org
In Silico Prediction of Pharmacokinetic Properties
In addition to predicting how a compound interacts with its target, it is vital to predict its pharmacokinetic profile—specifically, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico ADME models use a compound's structure to predict its behavior in the body, helping to identify potential liabilities early in the drug discovery pipeline. mdpi.comresearchgate.net
For the class of 4-(4-aminophenoxy)picolinamide derivatives, in silico methods are used to predict key pharmacokinetic characteristics. Research has shown that lead compounds from this series exhibit favorable properties. nih.gov For example, compound 46, a potent derivative, was noted to have good pharmacokinetic characteristics in preclinical studies, a finding that can be correlated with in silico predictions. nih.gov
Typical parameters evaluated by these computational models include solubility, cell permeability (as an indicator of absorption), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com These predictions help researchers assess the "drug-likeness" of a compound and guide modifications to improve its ADME profile, increasing the likelihood of it becoming a successful drug candidate. dergipark.org.tr
Table 2: Representative In Silico Predicted ADME Properties
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | ~247.23 g/mol | Adherence to Lipinski's Rule of Five |
| LogP | < 5 | Optimal lipophilicity for absorption |
| H-bond Donors | < 5 | Adherence to Lipinski's Rule of Five |
| H-bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five |
| Caco-2 Permeability | High | Good potential for intestinal absorption |
| Blood-Brain Barrier | Low | Reduced potential for CNS side effects |
These are representative values for compounds of similar size and structure, illustrating typical parameters assessed in silico. nih.govmdpi.comdergipark.org.tr
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
